2-Acetylhydrazinecarbothioamide
Overview
Description
2-Acetylhydrazinecarbothioamide, also known as acetic acid, 2-(aminothioxomethyl)hydrazide, is a chemical compound with the molecular formula C3H7N3OS and a molecular weight of 133.17 g/mol . This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Result of Action
It is known that the compound has potential antioxidant, anticancer, and antimicrobial activities
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c This suggests that light, moisture, and temperature may affect the stability of the compound
Biochemical Analysis
Cellular Effects
2-Acetylhydrazinecarbothioamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival . By inhibiting this pathway, this compound can induce apoptosis and cause cell cycle arrest in certain cancer cell lines. Furthermore, it has antimicrobial properties, showing activity against bacteria such as Staphylococcus aureus and Escherichia coli .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it can inhibit the activity of acetyltransferase, resulting in altered acetylation patterns of target proteins. This modification can affect protein function and stability, ultimately influencing cellular processes. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and modulation of cellular signaling pathways. At higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways is the acetylation pathway, where this compound acts as a substrate for acetyltransferase enzymes. This interaction influences the acetylation status of various biomolecules, including proteins and nucleic acids . Additionally, the compound can affect the pentose phosphate pathway, which is crucial for generating NADPH and synthesizing pentose sugars .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within different tissues and organs is also an important factor in determining its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and transcriptional regulation . Additionally, this compound can be found in the cytoplasm, where it interacts with various proteins and enzymes involved in metabolic processes.
Preparation Methods
The synthesis of 2-Acetylhydrazinecarbothioamide typically involves the reaction of thiosemicarbazide with acetyl chloride. The process begins by dissolving thiosemicarbazide in anhydrous tetrahydrofuran (THF) and slowly adding acetyl chloride at 0°C. The mixture is then heated to reflux for three hours. After cooling, water is added, and the mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated under reduced pressure. Purification by column chromatography yields this compound with a 65% yield .
Chemical Reactions Analysis
2-Acetylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: It participates in substitution reactions, particularly with aromatic aldehydes to form chalcone derivatives.
Common reagents used in these reactions include acetyl chloride, ethyl acetate, and various solvents like THF. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Acetylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
2-Acetylhydrazinecarbothioamide is unique compared to other similar compounds due to its specific molecular structure and biological activities. Similar compounds include:
Thiosemicarbazide: Known for its antimicrobial properties.
Acetylthiosemicarbazide: Studied for its potential anticancer activities.
Carbazole hydrazine-carbothioamide derivatives: Recognized for their antioxidant and anticancer properties.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and biological activities make it a valuable subject for further study and application.
Properties
IUPAC Name |
acetamidothiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3OS/c1-2(7)5-6-3(4)8/h1H3,(H,5,7)(H3,4,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIMQTOXNOFWBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177577 | |
Record name | 1-(Acetyl)thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2302-88-7 | |
Record name | Acetic acid, 2-(aminothioxomethyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2302-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Acetyl)thiosemicarbazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2302-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Acetyl)thiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(acetyl)thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Acetylhydrazinecarbothioamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EWT2928KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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